molecular formula C21H20ClN3O3S B2996148 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899987-87-2

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2996148
CAS No.: 899987-87-2
M. Wt: 429.92
InChI Key: AQIPYCVEYGPOCN-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its complex structure, characterized by a thioether linkage and a dihydropyrazine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O2SC_{18}H_{20}ClN_{3}O_{2S}, with a molecular weight of 373.89 g/mol. The compound features:

  • A 3-chloro-4-methoxyphenyl group.
  • A dihydropyrazine ring.
  • A thioether linkage.
  • An N-(4-methylbenzyl) acetamide moiety.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thioether group is often associated with enhanced interaction with microbial membranes, potentially disrupting their integrity. For instance, studies have shown that derivatives of thioether compounds can inhibit bacterial growth through membrane disruption and interference with metabolic pathways .

Anticancer Potential

Dihydropyrazine derivatives are known for their anticancer activities. The compound's structure allows for interactions with DNA and RNA synthesis pathways, which may lead to apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thioether compounds revealed that modifications to the aromatic rings significantly influenced antimicrobial potency. The tested compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Activity : In a preclinical model, the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction in inflammatory markers in vitro

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-3-5-15(6-4-14)12-24-19(26)13-29-20-21(27)25(10-9-23-20)16-7-8-18(28-2)17(22)11-16/h3-11H,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPYCVEYGPOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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